5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H18N2O3S2 and its molecular weight is 458.55. The purity is usually 95%.
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Biological Activity
5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C25H18N2O3S2 and a molecular weight of 458.55 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties. The presence of the 5-methylfuran and phenacyl thioether groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiazole and piperazine moieties demonstrated moderate to good antimicrobial activity against various bacterial strains . While specific data on the compound's activity remains limited, its structural similarities suggest potential efficacy.
Anticancer Activity
Compounds with similar frameworks have been investigated for their anticancer properties. The thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of DNA synthesis and disruption of cell cycle progression .
Case Studies
- Antimicrobial Screening : A study synthesized various thiazole derivatives and assessed their antimicrobial activity. Compounds exhibiting structural similarities to our target compound were found to have effective antibacterial properties against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro studies on thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism involved apoptosis induction through caspase activation .
Data Tables
Property | Value |
---|---|
Molecular Formula | C25H18N2O3S2 |
Molecular Weight | 458.55 g/mol |
Purity | ≥ 95% |
Antimicrobial Activity | Moderate to Good |
Cytotoxicity (IC50) | Varies by derivative |
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S2/c1-16-12-13-21(30-16)19-14-31-23-22(19)24(29)27(18-10-6-3-7-11-18)25(26-23)32-15-20(28)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFSXPRXHTRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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